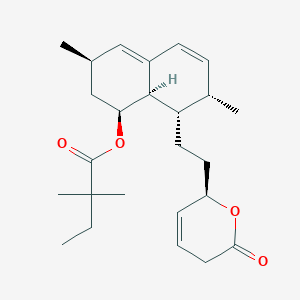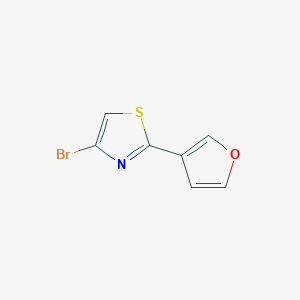
Thiazole, 4-bromo-2-(3-furanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4-bromo-2-(3-furanyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a furan ring at the 2-position. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives often involves cyclization reactions. One common method is the base-induced cyclization of active methylene isocyanides with methyl carbodithioates . Another approach involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Additionally, copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for thiazole derivatives typically involve large-scale cyclization reactions using readily available starting materials and catalysts. The choice of method depends on the desired substitution pattern and the specific application of the compound.
化学反応の分析
Types of Reactions
Thiazole, 4-bromo-2-(3-furanyl)- can undergo various chemical reactions, including:
Oxidation: Thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole rings to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring.
科学的研究の応用
Thiazole, 4-bromo-2-(3-furanyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of thiazole, 4-bromo-2-(3-furanyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine and furan substituents can enhance its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen atoms.
4-Bromothiazole: A thiazole derivative with a bromine atom at the 4-position.
2-Furylthiazole: A thiazole derivative with a furan ring at the 2-position.
Uniqueness
Thiazole, 4-bromo-2-(3-furanyl)- is unique due to the presence of both bromine and furan substituents, which can enhance its biological activity and specificity compared to other thiazole derivatives .
特性
CAS番号 |
1142196-25-5 |
|---|---|
分子式 |
C7H4BrNOS |
分子量 |
230.08 g/mol |
IUPAC名 |
4-bromo-2-(furan-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H4BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h1-4H |
InChIキー |
SDFLDLWSOWQZPH-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C1C2=NC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


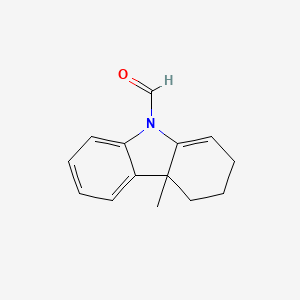
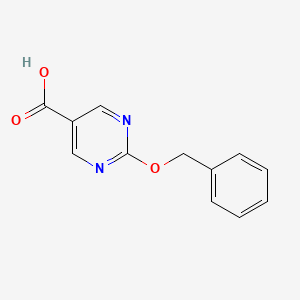
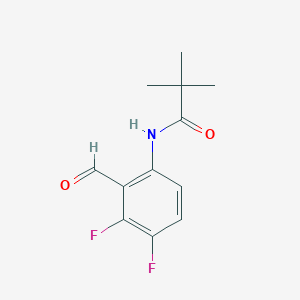
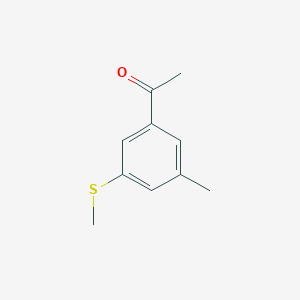
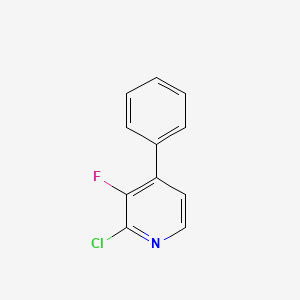
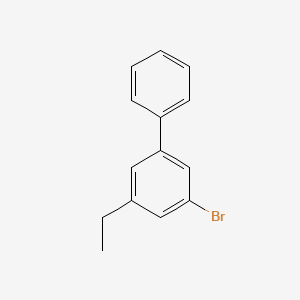
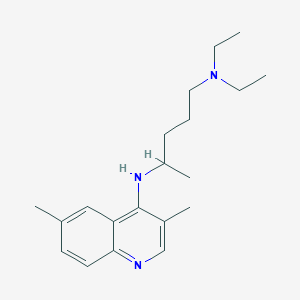
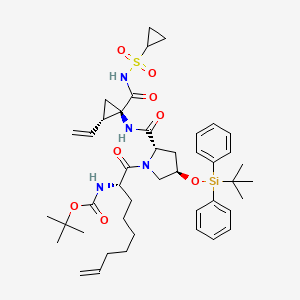
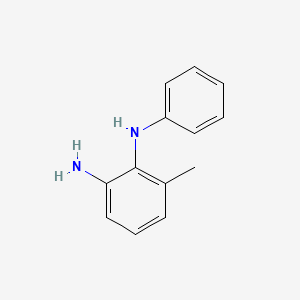
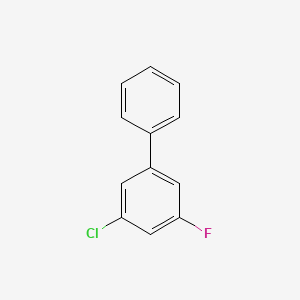
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
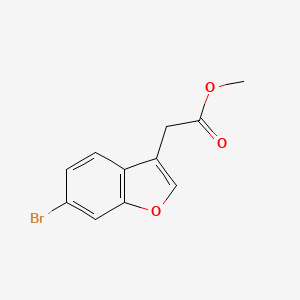
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
